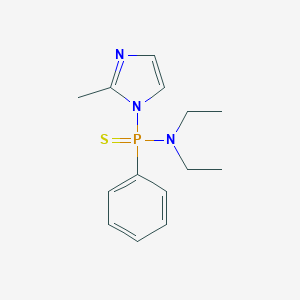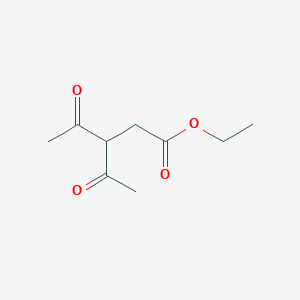
Ethyl 3-acetyl-4-oxopentanoate
Vue d'ensemble
Description
Ethyl 3-acetyl-4-oxopentanoate is a chemical compound with the molecular formula C9H14O4 . It is also known by other names such as Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester, and Ethyl 3-acetyllevulinate .
Molecular Structure Analysis
The molecular weight of this compound is 186.20 g/mol . The InChI code for this compound is InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3 . The Canonical SMILES for this compound is CCOC(=O)CC(C(=O)C)C(=O)C .
Physical And Chemical Properties Analysis
The density of this compound is approximately 1.1 g/cm^3 . The boiling point is around 286.2°C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It has 6 freely rotating bonds . The polar surface area is 60 Å^2 .
Applications De Recherche Scientifique
Polymerization Catalyst : Ethyl 3-acetyl-4-oxopentanoate derivatives have been explored for their role in polymerization processes. For instance, a study by Lochmann and Trekoval (1981) discussed the cleavage of β-ketoesters like Ethyl 2,2,4-trimethyl-3-oxopentanoate with sodium tert-butoxide, which rapidly induces the polymerization of methyl methacrylate, a common monomer used in making various polymers (Lochmann & Trekoval, 1981).
Enzyme-Catalyzed Asymmetric Reduction : Enzyme-catalyzed reductions using derivatives of this compound have been a focus in studies. Shimizu et al. (1990) described the stereoselective reduction of Ethyl 4-Chloro-3-Oxobutanoate by a microbial aldehyde reductase in an organic solvent-water diphasic system. This study contributes to the understanding of enzyme-based asymmetric synthesis, which is crucial in the pharmaceutical industry for producing optically active compounds (Shimizu et al., 1990).
Synthesis of γ-Amino-β-Enamino Esters : Mangelinckx et al. (2005) explored the condensation of ethyl 3-azido-4-oxopentanoate with primary amines, leading to the production of ethyl 4-imino-3-amino-2-pentenoates. This research highlights the compound's utility in synthesizing novel organic structures, which might have potential applications in medicinal chemistry (Mangelinckx et al., 2005).
Combustion Kinetics in Biofuel : A study on the combustion kinetics of ethyl levulinate (Ethyl 4-oxopentanoate), a derivative of this compound, was conducted by Ghosh et al. (2018). They investigated its properties as a potential biofuel, providing insights into its combustion behavior and possible applications as a renewable energy source (Ghosh et al., 2018).
Biocatalyst Research for Pharmaceutical Synthesis : Zhao Jin-mei (2008) summarized the synthesis routes and research developments of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a key intermediate in synthesizing ACE inhibitors, by biocatalyst methods. This demonstrates the significance of this compound derivatives in synthesizing clinically important drugs (Zhao Jin-mei, 2008).
Analyse Biochimique
Biochemical Properties
Ethyl 3-acetyl-4-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of curcumin derivatives. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This interaction is crucial for the formation of various biochemical compounds. Additionally, this compound can act as a substrate for enzymes involved in the synthesis of complex organic molecules, contributing to the diversity of biochemical reactions it participates in .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving prostate cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound affects key signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression that promote cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, this compound can inhibit acetyltransferases, preventing the transfer of acetyl groups and subsequently affecting downstream biochemical reactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in vitro and in vivo can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and promoting cell survival. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and the synthesis of complex organic molecules. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are essential for the biosynthesis of fatty acids. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, this compound can bind to albumin in the bloodstream, enhancing its distribution to various tissues. This transport mechanism is crucial for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within cells is essential for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Propriétés
IUPAC Name |
ethyl 3-acetyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGFIBABDQHCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044863 | |
| Record name | Ethyl 3-acetyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18835-02-4 | |
| Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18835-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-acetyl-4-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-acetyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl-3-acetyl-4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-ACETYL-4-OXOPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJG1YUM53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3-acetyl-4-oxopentanoate in the synthesis of curcumin derivatives?
A1: this compound serves as a reactant in the aldol condensation reaction with substituted benzaldehydes to produce curcumin derivatives []. This reaction is crucial for creating the central diketone moiety found in curcuminoids, which is believed to be important for their biological activity.
Q2: How does the structure of the synthesized curcumin derivatives relate to their activity against castration-resistant prostate cancer cells?
A2: The study [] investigated the structure-activity relationship (SAR) by synthesizing 20 curcumin derivatives with varying halogen and nitrogen substitutions. The researchers found that compounds with specific substitutions (compounds "p" and "s") exhibited enhanced inhibitory activity against 22Rv1 prostate cancer cells compared to dimethylcurcumin. Additionally, these compounds demonstrated a stronger ability to suppress the androgen receptor, a key target in castration-resistant prostate cancer. While the exact mechanism of action remains to be elucidated, these findings suggest that specific structural modifications on the curcumin scaffold, achieved through the use of this compound during synthesis, can significantly impact the compound's efficacy against this type of cancer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
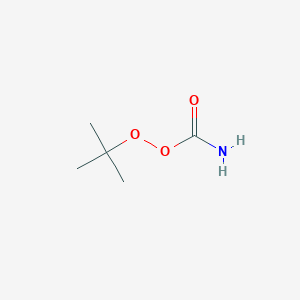

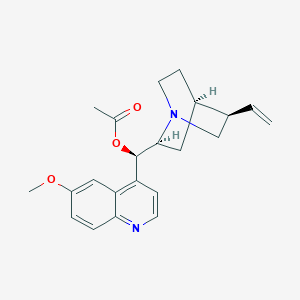


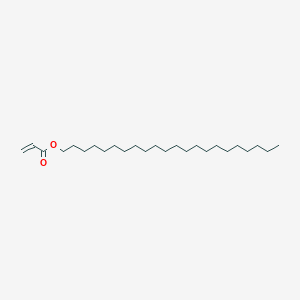
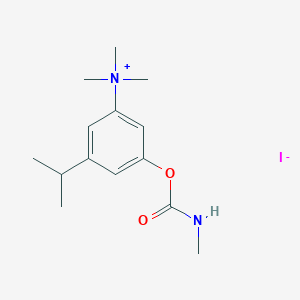

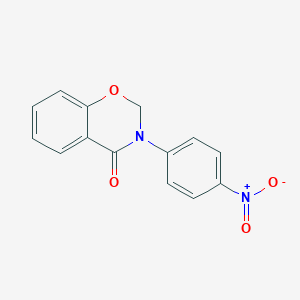
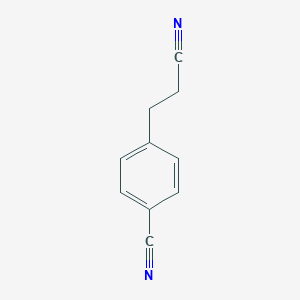


![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
